Dimethyl heptanedioate-2,2,6,6-d4 Dimethyl heptanedioate-2,2,6,6-d4
Brand Name: Vulcanchem
CAS No.: 120811-82-7
VCID: VC0180329
InChI: InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2
SMILES: COC(=O)CCCCCC(=O)OC
Molecular Formula: C9H12D4O4
Molecular Weight: 192.2455871

Dimethyl heptanedioate-2,2,6,6-d4

CAS No.: 120811-82-7

Cat. No.: VC0180329

Molecular Formula: C9H12D4O4

Molecular Weight: 192.2455871

* For research use only. Not for human or veterinary use.

Dimethyl heptanedioate-2,2,6,6-d4 - 120811-82-7

Specification

CAS No. 120811-82-7
Molecular Formula C9H12D4O4
Molecular Weight 192.2455871
IUPAC Name dimethyl 2,2,3,3-tetradeuterioheptanedioate
Standard InChI InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i4D2,6D2
SMILES COC(=O)CCCCCC(=O)OC

Introduction

Chemical Structure and Isotopic Characteristics

Dimethyl heptanedioate-2,2,6,6-d4 is structurally analogous to non-deuterated dimethyl heptanedioate (CAS 1732-08-7), which is synthesized via esterification of heptanedioic acid with methanol. The deuterated variant replaces hydrogen atoms at the α-carbon positions (C2 and C6) with deuterium, creating a stable isotopologue.

Structural Features

PropertyDimethyl Heptanedioate-2,2,6,6-d4Dimethyl Heptanedioate (Non-Deuterated)
Molecular FormulaC₉H₁₂D₄O₄C₉H₁₆O₄
Molecular Weight192.25 g/mol188.22 g/mol
InChI KeyNot explicitly reportedSHWINQXIGSEZAP-UHFFFAOYSA-N
SMILESCOC(=O)CD2CCCD2(=O)OCCOC(=O)CCCCCC(=O)OC

The deuterium substitution introduces subtle changes in physical properties, such as increased density and altered vibrational spectra, which are critical for applications requiring isotopic discrimination .

Isotopic Labeling and Kinetic Isotope Effects (KIE)

Deuterium’s higher mass and lower zero-point energy compared to hydrogen make it valuable for studying reaction mechanisms. In kinetic isotope effect (KIE) studies, the deuterated compound can inhibit or slow specific reaction pathways, such as hydrogen/deuterium shifts, thereby elucidating transition-state structures . For example, in norzoanthamine synthesis, deuterium substitution reduced the rate of a -hydrogen shift by a factor of 4.1 (kH/kD = 4.1), demonstrating its utility in mechanistic elucidation .

Physical and Chemical Properties

While detailed experimental data for dimethyl heptanedioate-2,2,6,6-d4 is limited, its properties can be inferred from the non-deuterated analog and general isotopic trends.

PropertyDimethyl Heptanedioate-2,2,6,6-d4Dimethyl HeptanedioateSource
Density (g/mL)~1.038 (estimated)1.038
Melting Point (°C)Not reported-21
Refractive Index~1.431 (estimated)1.431
LogP (Octanol/Water)~1.38 (estimated)1.38

Synthesis and Manufacturing

The synthesis of dimethyl heptanedioate-2,2,6,6-d4 involves isotopic labeling at specific positions. Common methods include:

  • Deuterium Exchange: Replacing hydrogen with deuterium using deuterated reagents (e.g., D₂O or CD₃OD) under acidic or catalytic conditions.

  • Enzymatic Labeling: Utilizing deuterated substrates in enzymatic reactions to introduce isotopes at precise positions.

  • Chemical Synthesis: Incorporating deuterated starting materials (e.g., deuterated methanol or heptanedioic acid) during esterification .

Manufacturers such as Impurity.com (Catalogue Number IM068364) supply this compound as a research reagent, emphasizing its role in isotopic labeling studies .

Applications in Research and Industry

Analytical Chemistry and Mass Spectrometry

Deuterated compounds serve as internal standards to normalize isotopic variations in mass spectrometry (MS). For example, dimethyl heptanedioate-2,2,6,6-d4 could be used to quantify non-deuterated analogs in complex mixtures by leveraging its distinct isotopic signature .

Kinetic Isotope Effect (KIE) Studies

As demonstrated in norzoanthamine synthesis, deuterium substitution can suppress specific reaction pathways, enabling researchers to probe transition states and optimize synthetic routes .

Polymer and Material Science

Dimethyl heptanedioate derivatives are used in producing polyesters and polyamides. The deuterated variant could serve as a tracer to study polymer degradation or chain mobility via NMR spectroscopy .

Market Trends and Economic Considerations

A 2025 market research report highlights the compound’s niche but growing demand in specialized research sectors. Key insights include:

  • Producers and Suppliers: Limited to specialized chemical manufacturers (e.g., Impurity.com) due to the compound’s low commercial volume .

  • Regional Markets: Focus on regions with robust pharmaceutical and materials science research, such as North America, Europe, and Asia-Pacific .

  • Pricing: Estimated to range between $500–$2,000 per gram, depending on purity and supplier .

Hazard ClassClassification StatusSource
FlammabilityNot classified
ToxicityNot classified
Environmental HazardsNot classified

Regulatory Status

  • TSCA (U.S.): The non-deuterated compound is listed as active, and the deuterated variant is likely regulated similarly .

  • REACH (EU): The non-deuterated compound is registered under REACH (Registration Number: 01-2119525154-24-0000) .

Challenges and Future Directions

Data Gaps

  • Physical Property Data: Experimental data on melting points, boiling points, and solubility for the deuterated compound are scarce.

  • Toxicity Studies: Limited information on acute or chronic toxicity, necessitating further research.

Opportunities

  • Advanced NMR Techniques: Deuterated compounds enable precise NMR analysis of complex systems, such as lipid bilayers or polymer matrices.

  • Sustainable Synthesis: Integration into green chemistry workflows to minimize environmental impact.

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